molecular formula C15H22Cl3NO5 B13753773 Fenoprop diisopropanolamine CAS No. 53404-09-4

Fenoprop diisopropanolamine

Cat. No.: B13753773
CAS No.: 53404-09-4
M. Wt: 402.7 g/mol
InChI Key: QMJLTFISGMCYCS-UHFFFAOYSA-N
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Description

Fenoprop diisopropanolamine is a chemical compound that combines the properties of fenoprop and diisopropanolamine. Diisopropanolamine, on the other hand, is a chemical compound with the molecular formula C6H15NO2, used as an emulsifier, stabilizer, and chemical intermediate . The combination of these two compounds results in a unique chemical entity with diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenoprop diisopropanolamine can be synthesized through the reaction of fenoprop with diisopropanolamine. The synthesis involves the reaction of fenoprop with diisopropanolamine under controlled conditions to form the desired product. The reaction typically requires a solvent, such as methanol or ethanol, and is carried out at a temperature range of 50-70°C. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process begins with the preparation of fenoprop and diisopropanolamine in separate reactors. These compounds are then mixed in a central reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation and recrystallization to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Fenoprop diisopropanolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; temperature range25-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperature range0-25°C.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); temperature range25-70°C.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Fenoprop diisopropanolamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.

    Biology: Employed in studies related to plant growth regulation and herbicide activity.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized as an emulsifier and stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of fenoprop diisopropanolamine involves its interaction with specific molecular targets and pathways. Fenoprop mimics the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth in plants . Diisopropanolamine acts as a stabilizer and emulsifier, enhancing the compound’s overall stability and effectiveness. The combination of these two compounds results in a synergistic effect, making this compound a potent herbicide and plant growth regulator.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of fenoprop and diisopropanolamine, resulting in enhanced stability and effectiveness. The compound’s ability to mimic auxin growth hormone and act as a stabilizer makes it a versatile and potent chemical entity with diverse applications in various fields.

Properties

CAS No.

53404-09-4

Molecular Formula

C15H22Cl3NO5

Molecular Weight

402.7 g/mol

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol;2-(2,4,5-trichlorophenoxy)propanoic acid

InChI

InChI=1S/C9H7Cl3O3.C6H15NO2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-5(8)3-7-4-6(2)9/h2-4H,1H3,(H,13,14);5-9H,3-4H2,1-2H3

InChI Key

QMJLTFISGMCYCS-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC(C)O)O.CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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